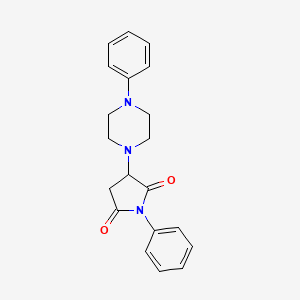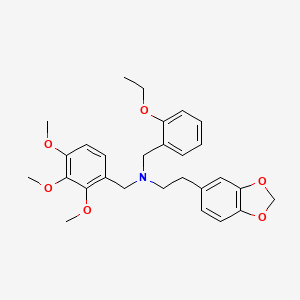
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP has been found to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Mécanisme D'action
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is believed to exert its effects through the modulation of various neurotransmitters and cytokines in the body. Specifically, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Biochemical and Physiological Effects:
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-depressant effects. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects. 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to using 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several potential future directions for research on 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, including further investigation into its potential therapeutic applications, elucidation of its mechanism of action, and optimization of its synthesis method. Additionally, research could focus on developing new derivatives of 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione with improved solubility and reduced toxicity. Overall, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has significant potential for further research and development as a therapeutic agent.
Méthodes De Synthèse
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with 2,5-pyrrolidinedione in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid, followed by a final deprotection step to yield 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-tumor, and anti-depressant agent. Research has shown that 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro. Additionally, 1-phenyl-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been found to increase the levels of dopamine and norepinephrine in the brain, leading to potential anti-depressant effects.
Propriétés
IUPAC Name |
1-phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYONYBZTJPKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)



![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
![methyl 4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5232511.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)